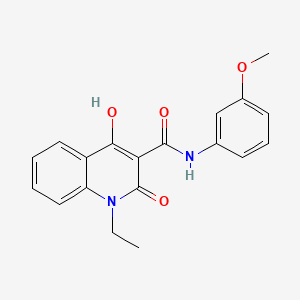

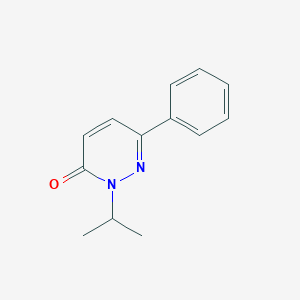

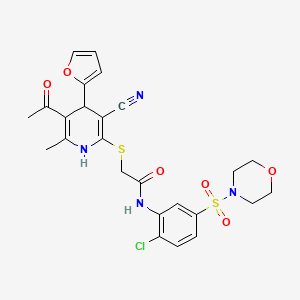

![molecular formula C19H13BrN2O4 B2589589 5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922055-53-6](/img/structure/B2589589.png)

5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of this compound involves the treatment of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(5’)-oxide in DMF . More detailed synthesis procedures might be available in the referenced patent .Molecular Structure Analysis

The molecular formula of this compound is C18H11BrN2O4, and it has a molecular weight of 399.2.Aplicaciones Científicas De Investigación

Serotonin-3 (5-HT3) Receptor Antagonists

The structure-activity relationship (SAR) studies have led to the identification of compounds with potent 5-HT3 receptor antagonistic activity, which is crucial for developing treatments for conditions such as nausea and vomiting, particularly those induced by chemotherapy. H. Harada et al. (1995) explored the influence of the aromatic nucleus upon the inhibition of the von Bezold-Jarisch reflex in rats, identifying compounds with superior effects to those of ondansetron and granisetron, established 5-HT3 receptor antagonists (Harada, H., Morie, T., Hirokawa, Y., Terauchi, H., Fujiwara, I., Yoshida, N., & Kato, S., 1995).

Antiprotozoal Agents

The search for new treatments against protozoal infections has led to the synthesis of novel compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. M. Ismail et al. (2004) synthesized a series of diamidines from furan derivatives, showcasing potent antiprotozoal activity and providing a basis for further development of therapeutic agents (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).

Novel Synthetic Routes and Reactions

Explorations in the synthesis of heterocyclic compounds have resulted in the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields, including medicinal chemistry. Studies like those conducted by S. Sanad and Ahmed E. M. Mekky (2018) involve the synthesis of enaminone incorporating dibromobenzofuran moiety as versatile precursors for novel azines and azolotriazines, highlighting the diverse chemical reactivity of furan derivatives and their utility in synthesizing complex heterocyclic structures (Sanad, S. & Mekky, A. E. M., 2018).

Direcciones Futuras

The compound is mentioned in the context of dopamine D2 receptor antagonists, which are therapeutically targeted in various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia . This suggests potential future directions for research and therapeutic applications involving this compound.

Propiedades

IUPAC Name |

5-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O4/c1-22-13-4-2-3-5-15(13)25-14-7-6-11(10-12(14)19(22)24)21-18(23)16-8-9-17(20)26-16/h2-10H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYWJENHDZYIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

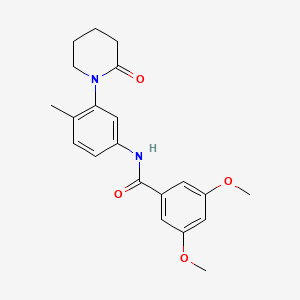

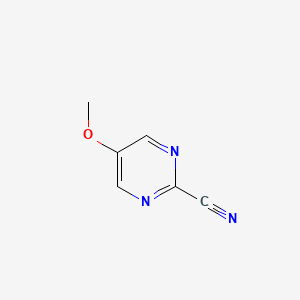

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)

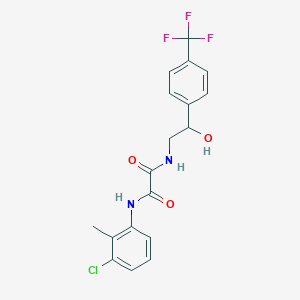

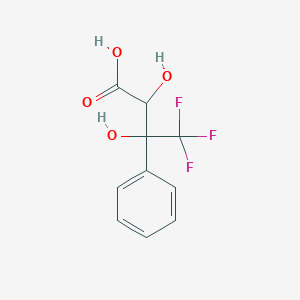

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)

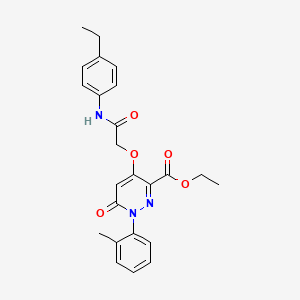

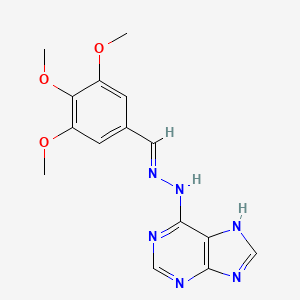

![Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B2589529.png)